molecular formula C18H20Cl2N2O3S B5238501 N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide

N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide

Cat. No.: B5238501
M. Wt: 415.3 g/mol
InChI Key: RNRRZMWOVXJSPM-UHFFFAOYSA-N
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Description

N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorobenzyl, phenylsulfonyl, and glycinamide groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

Industrial Production Methods

Industrial production of N2-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide may involve large-scale batch or continuous processes, optimizing reaction conditions to maximize yield and purity. Key factors include temperature control, reaction time, and the use of catalysts or promoters to enhance reaction efficiency .

Mechanism of Action

The mechanism of action of N2-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins . The pathways involved can include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-(2,4-dichlorobenzyl)-N~2~-(phenylsulfonyl)-N-propan-2-ylglycinamide is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[benzenesulfonyl-[(2,4-dichlorophenyl)methyl]amino]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N2O3S/c1-13(2)21-18(23)12-22(11-14-8-9-15(19)10-17(14)20)26(24,25)16-6-4-3-5-7-16/h3-10,13H,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRRZMWOVXJSPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CN(CC1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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